2-(1,3-Dioxan-5-yloxy)isonicotinic acid
Overview
Description
2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid consists of a pyridine ring (isonicotinic acid) attached to a 1,3-dioxane ring through an oxygen atom . The exact 3D structure and conformation would require further computational or experimental analysis.Physical And Chemical Properties Analysis
The predicted boiling point of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is 485.0±45.0 °C, and its predicted density is 1.375±0.06 g/cm3 . Its pKa is predicted to be 3.91±0.10 .Scientific Research Applications
1. Pro-chelator for Iron Sequestration
A study by Charkoudian, Pham, and Franz (2006) describes the development of a pro-chelating agent, BSIH, that interacts with iron only in the presence of hydrogen peroxide. This agent is designed to prevent the degradation caused by hydroxyl radicals generated from redox-active iron, suggesting potential applications in targeting specific pools of detrimental metal ions (Charkoudian, Pham, & Franz, 2006).
2. Synthesis of Nucleoside Analogues
Research by Cadet et al. (1998) focuses on the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes. These compounds have been prepared for potential use in medical applications, particularly as antiviral and anticancer agents (Cadet et al., 1998).
3. Development of Hemoglobin Allosteric Effectors
A study by Randad, Mahran, Mehanna, and Abraham (1991) explores the synthesis of compounds designed to decrease the oxygen affinity of human hemoglobin A. This research indicates potential clinical applications in areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
4. Creation of Heterometallic 3D-Network Solids
Cheng, Zheng, Ma, and Yang (2007) synthesized a series of heterometallic lanthanide(III)−copper(I) coordination polymers. These compounds represent a novel approach in creating heterometallic metal−organic frameworks with potential applications in material science and catalysis (Cheng et al., 2007).
5. Schiff Base Compounds for Crystallography
Research by Yang (2007) describes the synthesis of Schiff base compounds using isonicotinic acid. These compounds have been characterized for applications in crystallography and molecular structure analysis (Yang, 2007).
6. Antitubercular Action of Isonicotinic Acid Hydrazides
Isler, Gutmann, Straub, Fust, Böhni, and Studer (1955) synthesized isonicotinic acid hydrazides with various substitutions and tested them for antitubercular activity. This highlights the potential of these compounds in the treatment of tuberculosis (Isler et al., 1955).
properties
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDGEQLPWVSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-5-yloxy)isonicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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